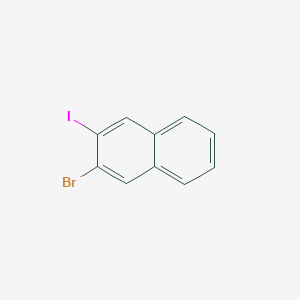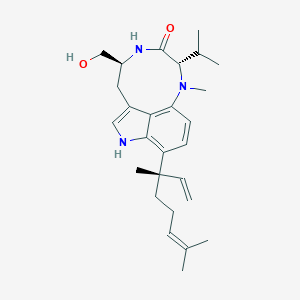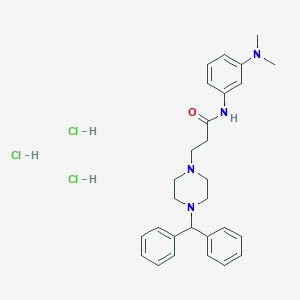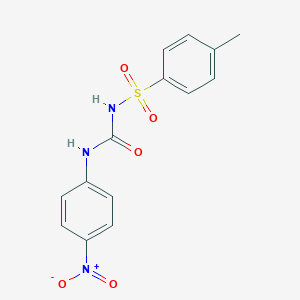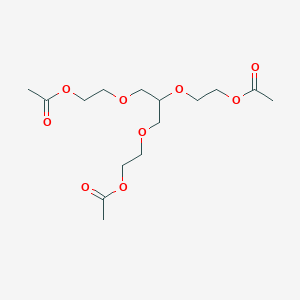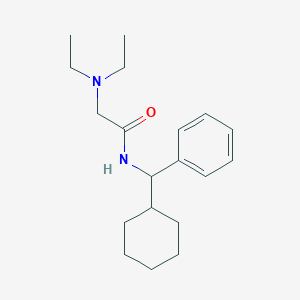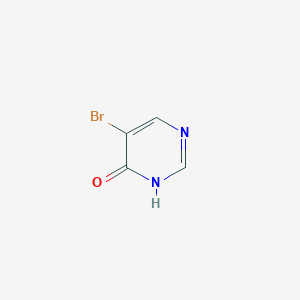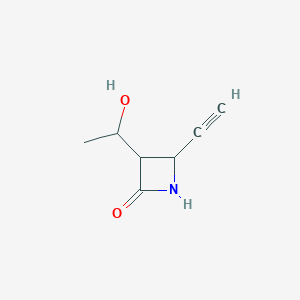
4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one
Vue d'ensemble
Description
4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one, also known as EHNA, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit adenosine deaminase (ADA) activity. ADA is an enzyme that catalyzes the deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. EHNA has been shown to be a potent inhibitor of ADA, and its use has led to significant advances in the understanding of ADA's role in various biological processes.
Mécanisme D'action
4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one acts as a competitive inhibitor of ADA, binding to the active site of the enzyme and preventing the deamination of adenosine and deoxyadenosine. This inhibition leads to an accumulation of adenosine and deoxyadenosine, which can have various effects on cellular processes, depending on the cell type and context.
Effets Biochimiques Et Physiologiques
The effects of 4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one on cellular processes are complex and depend on the specific cell type and context. In general, 4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one-induced inhibition of ADA can lead to an accumulation of adenosine and deoxyadenosine, which can have various effects on cellular processes. For example, in T cells, 4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one-induced inhibition of ADA has been shown to enhance T cell activation and proliferation, while in other cell types, 4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one-induced accumulation of adenosine can lead to anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one has several advantages as a tool for scientific research. It is a potent and selective inhibitor of ADA, which allows for the specific modulation of ADA activity without affecting other enzymes or cellular processes. Additionally, 4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one is relatively easy to synthesize and purify, making it readily accessible to researchers.
However, there are also limitations to the use of 4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one in lab experiments. For example, 4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one-induced inhibition of ADA can lead to the accumulation of adenosine and deoxyadenosine, which can have various effects on cellular processes, making it difficult to interpret the results of experiments that use 4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one. Additionally, 4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one may have off-target effects or interact with other cellular components, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on 4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one and its effects on cellular processes. One area of interest is the role of ADA in cancer, where 4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one-induced inhibition of ADA may have therapeutic potential. Additionally, there is interest in developing more potent and selective inhibitors of ADA that can be used to study its role in various biological processes. Finally, there is interest in understanding the complex effects of adenosine and deoxyadenosine accumulation on cellular processes, which may have implications for the treatment of various diseases.
Applications De Recherche Scientifique
4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one has been used extensively in scientific research to study the role of ADA in various biological processes. One notable application is in the study of the immune system, where 4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one has been used to investigate the role of ADA in T cell activation and proliferation. Additionally, 4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one has been used to study the role of ADA in the regulation of purine metabolism and the nucleotide pool in various cell types.
Propriétés
Numéro CAS |
103365-28-2 |
|---|---|
Nom du produit |
4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one |
Formule moléculaire |
C7H9NO2 |
Poids moléculaire |
139.15 g/mol |
Nom IUPAC |
4-ethynyl-3-(1-hydroxyethyl)azetidin-2-one |
InChI |
InChI=1S/C7H9NO2/c1-3-5-6(4(2)9)7(10)8-5/h1,4-6,9H,2H3,(H,8,10) |
Clé InChI |
YGMBLYXQKPCVKT-UHFFFAOYSA-N |
SMILES |
CC(C1C(NC1=O)C#C)O |
SMILES canonique |
CC(C1C(NC1=O)C#C)O |
Synonymes |
2-Azetidinone, 4-ethynyl-3-(1-hydroxyethyl)- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

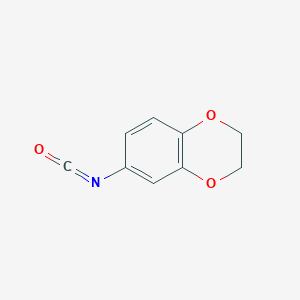
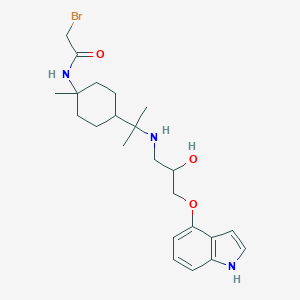
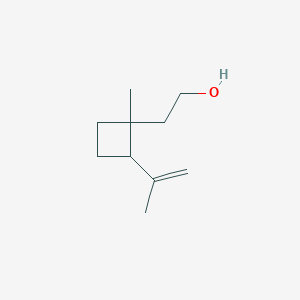
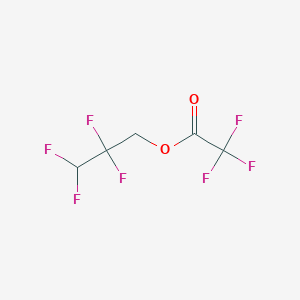
![2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate](/img/structure/B11907.png)
